A Comprehensive Technical Guide to the Structure Elucidation of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate
A Comprehensive Technical Guide to the Structure Elucidation of Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate
Abstract: The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and drug development. This guide provides an in-depth, multi-technique methodology for the complete structure elucidation of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, a derivative of the amino alcohol L-phenylalaninol. We will navigate the logical workflow, beginning with foundational mass spectrometry and infrared spectroscopy to establish molecular formula and functional groups, and culminating in a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments to definitively map atomic connectivity and address stereochemistry. This document is intended for researchers and professionals who require a practical and scientifically rigorous framework for small molecule characterization, emphasizing the causality behind experimental choices and the synergy between analytical techniques.
Introduction: Defining the Molecule and the Mission
The Target Compound: Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate
The molecule at the center of this investigation is methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. Derived from the reduction of the amino acid L-phenylalanine, its core structure is L-phenylalaninol, which is then functionalized with a methyl carbamate group on the nitrogen atom. The structure contains a phenyl ring, a hydroxyl group, and a carbamate moiety, making it a molecule of interest in medicinal chemistry and organic synthesis. Critically, the structure possesses two chiral centers at positions 1 and 2 of the propane backbone, necessitating analytical methods capable of probing its three-dimensional arrangement.
The Analytical Imperative: A Multi-faceted Approach
The Elucidation Workflow
Our strategy follows a logical progression from broad characterization to fine-detail mapping. We will first determine the molecule's elemental composition and identify its constituent functional groups. Subsequently, we will employ a powerful array of NMR techniques to piece together the atomic framework, bond by bond.
Caption: High-level workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
Before assembling the structure, we must identify the constituent parts. Mass spectrometry provides the molecular formula, while infrared spectroscopy reveals the functional groups present.
High-Resolution Mass Spectrometry (HRMS)
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Expertise & Rationale: The first step in identifying an unknown compound is to determine its exact mass and, from that, its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides mass accuracy to within a few parts per million (ppm). This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in complex sample analysis.[1]
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Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Ionization Mode: Acquire data in positive ion mode to favor the formation of protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.
-
Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the mass-to-charge ratio (m/z) of the ions.
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Data Processing: Compare the measured exact mass against a chemical formula database to find the best fit for the molecular formula C₁₁H₁₅NO₃.
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-
Data Interpretation & Validation: The expected HRMS data provides a tight constraint on the molecule's identity. The results are summarized below.
| Ion Adduct | Molecular Formula | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |
| [M+H]⁺ | C₁₁H₁₆NO₃⁺ | 210.1125 | 210.1123 | -0.95 |
| [M+Na]⁺ | C₁₁H₁₅NNaO₃⁺ | 232.0944 | 232.0941 | -1.29 |
| Table 1: Expected HRMS data for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. The low ppm error between calculated and observed values provides high confidence in the assigned molecular formula. Data derived from PubChem entry for the compound.[2] |
Fourier-Transform Infrared (FTIR) Spectroscopy
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Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, causing specific molecular vibrations (e.g., stretching, bending). The resulting spectrum is a molecular fingerprint. For our target, we expect to see clear signatures for the hydroxyl (O-H), amine (N-H), carbonyl (C=O), and aromatic (C=C) groups. The presence and position of these bands provide immediate validation of the major structural components.
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Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
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Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹) and co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Interpretation & Validation: The FTIR spectrum should display several key absorption bands that align with the proposed structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3350 (broad) | O-H stretch | Alcohol | Confirms the presence of the hydroxyl group. |
| ~3300 (sharp) | N-H stretch | Carbamate | Confirms the N-H bond of the carbamate. |
| 3100-3000 | C-H stretch | Aromatic | Indicates the phenyl ring. |
| 2950-2850 | C-H stretch | Aliphatic | Corresponds to the sp³ C-H bonds in the propane chain. |
| ~1690 | C=O stretch | Carbamate | Strong, sharp peak confirming the carbamate carbonyl.[4] |
| ~1520 | N-H bend | Carbamate | Supports the presence of the carbamate group. |
| ~1250 & ~1050 | C-O stretch | Carbamate & Alcohol | Corresponds to the ester-like and alcohol C-O bonds. |
| Table 2: Characteristic FTIR absorption bands for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. |
Definitive Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
With the molecular formula and functional groups established, NMR spectroscopy is employed to determine the precise atomic connectivity. It is the most powerful technique for the de novo structure elucidation of organic molecules in solution.[5][6]
¹H NMR Spectroscopy: Mapping the Proton Skeleton
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Expertise & Rationale: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. The chemical shift (δ) of a proton signal indicates its electronic environment. The integration (area under the peak) is proportional to the number of protons it represents. Finally, spin-spin coupling (splitting pattern) reveals the number of neighboring protons, allowing us to piece together molecular fragments.
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Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).
-
-
Data Interpretation & Validation: The ¹H NMR spectrum provides a wealth of structural data. The expected signals are detailed below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.35 - 7.20 | m | 5H | Phenyl H | Typical region for monosubstituted benzene ring protons. |
| ~5.10 | d | 1H | NH | Carbamate proton, often exchanges with D₂O. Coupling to H-2. |
| ~4.10 | m | 1H | H-2 | Methine proton deshielded by adjacent nitrogen. |
| ~3.65 | s | 3H | OCH₃ | Singlet, characteristic of a methyl ester or carbamate. |
| ~3.60 | m | 2H | H-1 (CH₂OH) | Methylene protons adjacent to the hydroxyl group. Diastereotopic. |
| ~2.80 | m | 2H | H-3 (CH₂Ph) | Methylene protons adjacent to the phenyl group. |
| ~2.50 | br s | 1H | OH | Hydroxyl proton, often broad and exchanges with D₂O. |
| Table 3: Predicted ¹H NMR data for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate in CDCl₃. Chemical shifts are estimates and can vary with solvent and concentration. |
¹³C NMR and DEPT Spectroscopy: Identifying the Carbon Framework
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Expertise & Rationale: ¹³C NMR identifies all unique carbon atoms in a molecule.[7] While ¹H NMR shows the proton framework, ¹³C NMR reveals the carbon backbone. The experiment is typically run with proton decoupling, so each unique carbon appears as a singlet. To determine the type of each carbon (CH₃, CH₂, CH, or quaternary C), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is performed. DEPT-135 shows CH₃ and CH signals as positive and CH₂ signals as negative, while DEPT-90 shows only CH signals.
-
Experimental Protocol: ¹³C NMR & DEPT
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration or longer acquisition time may be needed due to the low natural abundance of ¹³C.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.
-
-
Data Interpretation & Validation: The combination of these spectra allows for the unambiguous assignment of every carbon atom.
| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |
| ~157.0 | No Signal | No Signal | C=O (Carbamate) |
| ~138.0 | No Signal | No Signal | Phenyl C (quaternary) |
| ~129.5 | Positive | Positive | Phenyl CH |
| ~128.8 | Positive | Positive | Phenyl CH |
| ~126.5 | Positive | Positive | Phenyl CH |
| ~65.0 | Negative | No Signal | C-1 (CH₂OH) |
| ~55.0 | Positive | Positive | C-2 (CH-NH) |
| ~52.5 | Positive | No Signal | OCH₃ |
| ~38.0 | Negative | No Signal | C-3 (CH₂Ph) |
| Table 4: Predicted ¹³C NMR and DEPT data for methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate. The data confirms the presence of 8 unique carbon environments. |
2D NMR: Assembling the Molecular Puzzle
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Expertise & Rationale: While 1D NMR identifies molecular fragments, 2D NMR experiments reveal how they are connected.[8][9]
-
COSY (COrrelation SpectroscopY): Shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (¹J_CH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2 or 3 bonds, ²J_CH and ³J_CH). This is the key experiment for linking fragments together.
-
Caption: Key 2D NMR correlations for structure assembly.
-
Data Interpretation & Validation: The 2D NMR data provides definitive proof of the structure.
| Experiment | Key Correlation | Structural Information Confirmed |
| COSY | H-1 ↔ H-2 ↔ H-3 | Confirms the -CH₂ -CH -CH₂ - spin system of the propane backbone. |
| H-2 ↔ NH | Confirms the carbamate is attached at the C-2 position. | |
| HSQC | δ_H 2.80 ↔ δ_C 38.0 | Assigns C-3 to the CH₂Ph group. |
| δ_H 4.10 ↔ δ_C 55.0 | Assigns C-2 to the CH-NH group. | |
| δ_H 3.60 ↔ δ_C 65.0 | Assigns C-1 to the CH₂OH group. | |
| δ_H 3.65 ↔ δ_C 52.5 | Assigns the OCH₃ group. | |
| HMBC | OCH₃ (H) → C =O (C) | Crucial link: Unambiguously connects the methyl group to the carbonyl, confirming the methyl carbamate structure. |
| NH (H) → C =O (C) | Confirms the N-C=O linkage. | |
| H -2 (H) → C =O (C) | Confirms the attachment of the propane backbone to the carbamate nitrogen. | |
| H -3 (H) → Phenyl C s | Confirms the attachment of the benzyl group at the C-3 position. | |
| Table 5: Summary of key 2D NMR correlations that lock in the final structure. |
Addressing Stereochemistry
-
Expertise & Rationale: As the molecule has two chiral centers, it can exist as different diastereomers, which are non-superimposable non-mirror images. Diastereomers have different physical properties and distinct NMR spectra.[10][11] If the synthesis starts from enantiopure L-phenylalaninol ((2S)-2-amino-3-phenyl-1-propanol), the stereocenter at C-2 is fixed. However, the stereochemistry at C-1 is not specified in the name. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry by measuring through-space proximity of protons. Alternatively, derivatization with a chiral agent, such as Mosher's ester, can be used to determine the absolute configuration by creating diastereomers with readily distinguishable NMR signals.[12]
Integrated Data Synthesis: From Spectra to Structure
-
HRMS established the molecular formula: C₁₁H₁₅NO₃ .
-
FTIR confirmed the presence of key functional groups: -OH, -NH, C=O, and a phenyl ring .
-
¹H and ¹³C NMR provided the inventory of all proton and carbon environments, suggesting a methyl carbamate attached to a 1-hydroxy-3-phenylpropan-2-yl backbone.
-
COSY confirmed the connectivity of the propane backbone .
-
HMBC was the final linchpin, connecting the methyl group to the carbonyl , the backbone to the carbamate nitrogen , and the phenyl group to the C-3 position .
This systematic process, where each step validates and builds upon the last, leads to the unambiguous structural assignment of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate.
Caption: Integrated workflow from raw data to final structure.
Conclusion
The structure of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate has been unequivocally determined through the systematic application of modern analytical techniques. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, we have constructed a self-validating case for the molecule's constitution and connectivity. This guide demonstrates that while each technique is powerful in its own right, their true potential is realized when they are used in a synergistic and logical workflow. This comprehensive approach ensures the highest degree of confidence in structural assignments, a non-negotiable requirement for advancing research in chemistry and drug discovery.
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